4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile
Description
4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile is a chiral organic compound featuring a benzonitrile core (a benzene ring with a nitrile group at the para position) and a (1R)-configured 2-amino-1-hydroxyethyl substituent. The stereochemistry at the chiral center (R-configuration) is critical for its biological interactions, as seen in structurally related compounds like norepinephrine .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile |
InChI |
InChI=1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H,6,11H2/t9-/m0/s1 |
InChI Key |
IAHPFKGGAWAPLY-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@H](CN)O |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CN)O |
Origin of Product |
United States |
Preparation Methods
Starting Material: 4-Nitrile-2-fluorobenzaldehyde
The synthesis begins with 4-nitrile-2-fluorobenzaldehyde , a commercially available or synthetically accessible aromatic aldehyde bearing nitrile and fluorine substituents. Its structure is critical for subsequent functional group transformations.
Imidization and Formation of Intermediates
The initial step involves imidization of the aldehyde with tert-butyl carbamate under catalysis, leading to the formation of N-[(4-nitrile-2-fluorophenyl)methylene] tert-butyl carbamate. This step is crucial for establishing the chiral center and functional groups necessary for subsequent reactions.
| Reaction Step | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|
| Imidization | Sodium benzenesulfonate, formic acid, sodium carbonate, sodium sulfate | Formation of carbamate intermediate |
Chiral Addition Reaction
Chiral Induction
The key step involves a chiral addition of trimethylsilyl cyanide (TMSCN) to the carbamate intermediate, catalyzed by a titanium-based chiral inducer (e.g., tetra-n-butoxy titanium) and a chiral ligand (e.g., N-(2'-hydroxyphenyl)methyl-(R)-2-amino-3,3-dimethyl-butanol). This step introduces the stereochemistry, yielding the (R)-configured amino alcohol.
Data Table: Chiral Addition Conditions and Outcomes
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| 1 | Methanol | 35 | 85 | 98 | |
| 2 | Ethanol | 0 | 80 | 96 | |
| 3 | N-Butanol | 50 | 78 | 95 |
Note: The high enantiomeric excess confirms the stereoselectivity of the chiral addition.
Hydrolysis and Reduction
Acidic Hydrolysis
The tert-butyl carbamate protecting group is hydrolyzed under acidic conditions (hydrochloric acid, sulfuric acid, or trifluoroacetic acid) at elevated temperatures (50–120°C), converting the carbamate into the free amino group.
| Conditions | Temperature (°C) | Yield | Reference |
|---|---|---|---|
| Hydrolysis with HCl | 85 | 90 | |
| Hydrolysis with TFA | 100 | 88 |
Reduction of the Carboxylic Acid
The amino acid intermediate, (R)-2-amino-2-(4-cyano-2-fluorophenyl)acetic acid , is then reduced to the corresponding amino alcohol using sodium borohydride or iodine in tetrahydrofuran or methanol at 65°C.
| Reagent | Equivalents | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NaBH4 | 2.5 | 65 | 85 | |
| I2 | 1.2 | 65 | 80 |
Final Purification and Characterization
The final compound, This compound , is purified via column chromatography, typically using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol). Characterization includes NMR spectroscopy, confirming stereochemistry, and purity.
Advantages and Environmental Considerations
The described synthesis offers several advantages:
- Mild reaction conditions (0–50°C for addition, 85°C for hydrolysis).
- High stereoselectivity (>98% enantiomeric excess).
- Use of environmentally benign solvents like methanol and ethanol.
- Efficient steps reducing waste and reaction time.
Summary Table of Preparation Methodology
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Norepinephrine (4-[(1R)-2-Amino-1-hydroxyethyl]benzene-1,2-diol)
Norepinephrine, a catecholamine neurotransmitter, shares the (1R)-2-amino-1-hydroxyethyl side chain but replaces the nitrile group with two hydroxyl groups at the 3- and 4-positions of the benzene ring. The hydroxyl groups enable strong hydrogen bonding with adrenergic receptors (α/β subtypes), while the nitrile in 4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile may reduce polar interactions but enhance metabolic stability .
| Property | This compound | Norepinephrine |
|---|---|---|
| Substituents | Benzonitrile, 1R-hydroxyethyl-amino | 3,4-Dihydroxyphenyl, 1R-hydroxyethyl-amino |
| Molecular Weight | ~196.23 g/mol | 169.18 g/mol |
| Key Interactions | Moderate H-bonding (nitrile, amino, hydroxyl) | Strong H-bonding (catechol) |
| Biological Target | Undefined (potential adrenergic modulation) | α/β-Adrenergic receptors |
| Metabolic Stability | Likely higher (nitrile group) | Lower (catechol oxidation) |
Ligandrol (4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile)
Ligandrol, a selective androgen receptor modulator (SARM), shares the benzonitrile core but incorporates a pyrrolidine-trifluoroethyl moiety. The trifluoromethyl groups enhance lipophilicity and receptor selectivity, whereas the target compound’s simpler hydroxyethyl-amino side chain may limit off-target effects but reduce androgen receptor affinity .
| Property | This compound | Ligandrol |
|---|---|---|
| Substituents | 1R-hydroxyethyl-amino | Pyrrolidine-trifluoroethyl |
| Molecular Weight | ~196.23 g/mol | 435.25 g/mol |
| Biological Target | Undefined | Androgen receptor (SARM) |
| Selectivity | Unknown | High (tissue-selective) |
| Pharmacokinetics | Likely shorter half-life | Extended half-life (fluorine) |
4-[(1R)-1-Amino-2,2,2-Trifluoroethyl]benzonitrile
This analog replaces the hydroxyl group in the target compound with a trifluoroethyl group.
| Property | This compound | 4-[(1R)-1-Amino-2,2,2-Trifluoroethyl]benzonitrile |
|---|---|---|
| Substituents | 1R-hydroxyethyl-amino | 1R-trifluoroethyl-amino |
| Molecular Weight | ~196.23 g/mol | 200.16 g/mol |
| Electronic Effects | Moderate polarity (hydroxyl) | High electronegativity (CF₃) |
| Metabolic Stability | Moderate | High (CF₃ resists oxidation) |
PF-998425 (4-((1R,2R)-2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile)
PF-998425 is a nonsteroidal androgen receptor antagonist with a cyclohexanol substituent. Its bulky cyclohexyl group improves receptor binding specificity, while the trifluoromethylbenzonitrile core enhances solubility and photostability compared to the target compound’s simpler structure .
| Property | This compound | PF-998425 |
|---|---|---|
| Substituents | 1R-hydroxyethyl-amino | (1R,2R)-Cyclohexanol |
| Molecular Weight | ~196.23 g/mol | 285.28 g/mol |
| Biological Target | Undefined | Androgen receptor |
| Phototoxicity | Not reported | None (design feature) |
| Therapeutic Use | Research compound | Dermatology (sebum control) |
Key Research Findings and Trends
- Substituent Impact : Fluorinated groups (e.g., CF₃ in Ligandrol) enhance lipophilicity and metabolic stability but may increase molecular weight and synthetic complexity .
- Stereochemistry: The (1R)-configuration in the target compound and its analogs is critical for receptor binding, as seen in norepinephrine’s adrenergic activity .
- Therapeutic Potential: While the target compound’s applications remain exploratory, structural analogs have demonstrated success in androgen modulation (Ligandrol, PF-998425) and neurotransmission (norepinephrine) .
Biological Activity
4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile is an organic compound classified within the benzonitrile family. Its unique structure, featuring a benzene ring with a nitrile group and an amino group attached to a hydroxyethyl chain, allows for diverse interactions within biological systems. This compound has garnered interest for its potential biological activities, particularly in modulating enzyme functions and interacting with various macromolecules.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The presence of functional groups such as the amino and hydroxyethyl moieties facilitates hydrogen bonding and electrostatic interactions, which are critical for its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Benzene Ring | Central aromatic structure |
| Nitrile Group | Provides potential for nucleophilic interactions |
| Amino Group | Enhances binding capabilities |
| Hydroxyethyl Chain | Increases solubility and interaction potential |
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Modulation : The compound has been shown to interact with various enzymes, influencing their activity through competitive inhibition or allosteric modulation.
- Protein Interaction : Studies suggest that it can bind to specific proteins, altering their function and potentially leading to therapeutic effects.
Case Studies
- Enzyme Interaction Studies : In vitro assays demonstrated that this compound can inhibit the activity of certain kinases involved in cancer pathways. This inhibition was attributed to the compound's ability to form stable complexes with the enzyme active sites.
- Therapeutic Applications : Preliminary research indicates potential applications in treating conditions such as chronic inflammation and cancer. The compound's ability to modulate signaling pathways highlights its therapeutic promise.
The mechanism by which this compound exerts its biological effects primarily involves:
- Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with target proteins, enhancing binding affinity.
- Electrostatic Interactions : The amino group can engage in electrostatic interactions with negatively charged residues in enzymes, further stabilizing the complex.
Comparative Analysis
To understand the biological relevance of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarities | Unique Aspects |
|---|---|---|---|
| 3-(1-Hydroxyethyl)benzonitrile | 115098-69-6 | Contains hydroxyethyl group | Different position of functional groups |
| 4-(1-Hydroxyethyl)benzonitrile | 52067-35-3 | Hydroxyethyl group at position 4 | Varies in reactivity due to substitution |
| 4-(1-Amino-2-hydroxyethyl)benzonitrile | 1270478-99-3 | Contains both amino and hydroxyethyl groups | Enhanced interaction profile |
Future Directions
Further research is warranted to fully elucidate the biological mechanisms of this compound, including:
- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
- Structural Biology : Crystallography studies could reveal detailed binding interactions at the molecular level.
Q & A
Basic: What are the standard synthetic routes for 4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile, and how do reaction conditions influence enantiomeric purity?
Answer:
The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the desired (R)-configuration. One method uses nucleophilic substitution of 4-cyanobenzaldehyde derivatives with (R)-2-aminoethanol under acidic conditions, followed by purification via recrystallization . Another route employs hydroxylation agents on benzonitrile precursors, yielding ~60–75% purity depending on the starting materials and catalysts (see table below). Enantiomeric purity is highly sensitive to pH, temperature, and catalyst choice. For example, using chiral auxiliaries like (R)-BINAP ligands improves stereoselectivity, while harsher conditions may lead to racemization.
| Method | Starting Materials | Key Conditions | Yield (%) | Purity (ee%) |
|---|---|---|---|---|
| Nucleophilic substitution | 4-Cyanobenzaldehyde, (R)-2-aminoethanol | HCl catalyst, 60°C | 70 | 85–90 |
| Hydroxylation | Benzonitrile derivatives | Pd/C, H₂O₂, 80°C | 60 | 75–80 |
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the nitrile group (δ ~110–120 ppm for C≡N) and the chiral hydroxyethylamine moiety (δ 3.5–4.5 ppm for -CH(OH)-) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, critical for verifying the (R)-configuration .
- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases separates enantiomers and quantifies enantiomeric excess (ee%) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₁₁N₂O⁺: calc. 163.0866, obs. 163.0865) .
Advanced: How can researchers resolve contradictions in reported biological activity data, such as inconsistent enzyme inhibition results?
Answer: Contradictions often arise from stereochemical impurities or assay conditions. Key steps include:
Purity Validation : Re-test the compound’s ee% via chiral HPLC to rule out racemization during storage .
Assay Optimization : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and cofactor concentrations (e.g., Mg²⁺), as these influence enzyme-substrate binding .
Control Experiments : Compare activity against structurally similar analogs (e.g., 4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile) to isolate stereospecific effects .
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like β-adrenergic receptors, which are sensitive to the (R)-configuration .
Advanced: What strategies are effective for designing in vitro assays to study this compound’s role in metabolic pathway modulation?
Answer:
- Target Selection : Prioritize enzymes with known nitrile or hydroxyethylamine interactions, such as monoamine oxidases (MAOs) or cytochrome P450 isoforms .
- Kinetic Assays : Use fluorogenic substrates (e.g., Amplex Red for MAO activity) to measure real-time inhibition kinetics. For example:
- Metabolite Profiling : Employ LC-MS/MS to identify downstream metabolites, such as oxidation products (e.g., ketone derivatives) or conjugates .
- Pathway Mapping : Integrate RNA-seq data from treated cell lines (e.g., HepG2) to identify dysregulated pathways (e.g., catecholamine biosynthesis) .
Basic: How does the compound’s stereochemistry influence its physicochemical properties and solubility?
Answer:
The (R)-configuration enhances water solubility due to favorable hydrogen bonding between the hydroxyl group and polar solvents. Key
- LogP : ~0.8 (predicted via ChemAxon), indicating moderate hydrophilicity .
- pKa : The amino group (pKa ~9.5) and hydroxyl group (pKa ~12) dominate ionization in physiological pH, affecting membrane permeability .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at ~220°C, with no racemization below 150°C .
Advanced: What computational approaches are used to predict this compound’s interactions with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to β-adrenergic receptors over 100 ns trajectories to assess stability of the hydroxyethylamine-receptor hydrogen bonds .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate activation barriers for nitrile hydrolysis in enzymatic pockets (e.g., nitrilases) .
- Pharmacophore Modeling : Identify critical features (e.g., nitrile as a hydrogen-bond acceptor) using tools like Schrödinger’s Phase .
Basic: What are the primary degradation pathways of this compound under physiological conditions?
Answer:
- Oxidative Degradation : Cytochrome P450 enzymes (e.g., CYP3A4) oxidize the hydroxyethyl group to a ketone .
- Hydrolysis : The nitrile group may convert to an amide or carboxylic acid in aqueous acidic/basic conditions .
- Photodegradation : UV exposure (λ = 254 nm) cleaves the C≡N bond, forming benzaldehyde derivatives .
Advanced: How can enantiomer-specific toxicity be evaluated during preclinical development?
Answer:
- In Vitro Cytotoxicity : Compare IC₅₀ values of (R)- and (S)-enantiomers in primary hepatocytes using MTT assays .
- Metabolomic Profiling : Use stable isotope tracing (e.g., ¹³C-labeled compound) to track enantiomer-specific metabolite formation in liver microsomes .
- Genotoxicity Screening : Conduct Ames tests with TA98 and TA100 strains to assess mutagenicity differences between enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
